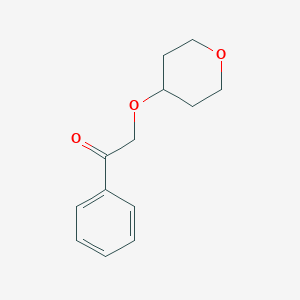

4-Tetrahydropyranyloxyacetophenone

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-(oxan-4-yloxy)-1-phenylethanone |

InChI |

InChI=1S/C13H16O3/c14-13(11-4-2-1-3-5-11)10-16-12-6-8-15-9-7-12/h1-5,12H,6-10H2 |

InChI Key |

IULYZJSERZLISJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead:

- describes a nucleoside derivative with a tetrahydropyranyloxy group in a complex carbohydrate framework. While THP-protected groups are common, this compound serves a different purpose (nucleoside modification) and lacks direct comparability .

- references two unrelated compounds (pyrrolo-pyridazine and trifluoromethyl-aniline derivatives) synthesized for pharmaceutical applications. Neither shares structural or functional similarities with 4-Tetrahydropyranyloxyacetophenone .

Critical Limitations of the Evidence

- No Data Tables or Research Findings: The evidence lacks quantitative or qualitative comparisons (e.g., reactivity, stability, or spectroscopic data) for this compound or its analogs.

- Irrelevant Examples: The cited compounds are unrelated to acetophenone derivatives or THP-protected alcohols.

- Outdated or Narrow Scope: The 2016 paper focuses on nucleoside chemistry, while the 2024 patent centers on pharmaceutical intermediates. Neither addresses acetophenone derivatives.

Recommendations for Further Research

To address this gap, consult:

- Specialized Databases : SciFinder, Reaxys, or PubChem for physicochemical data and synthetic protocols.

- Comparative Studies: Literature on THP-protected phenols (e.g., 4-THP-protected benzaldehyde vs. acetophenone derivatives) to infer stability under acidic/basic conditions.

- Functional Group Analysis: Compare THP with other protective groups (e.g., TBDMS, MOM) in acetophenone systems.

Preparation Methods

General Reaction Mechanism

The etherification proceeds via acid-catalyzed nucleophilic attack of the 4-hydroxy group on the electrophilic oxonium ion intermediate generated from DHP. Protonation of DHP’s oxygen activates the molecule, enabling ring-opening to form a carbocation at the more substituted carbon (C2). The hydroxyl group of 4-hydroxyacetophenone then attacks this carbocation, resulting in THP ether formation (Fig. 1).

Reaction Conditions and Optimization

-

Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1–1.0 eq) or HCl gas are commonly used.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility and moderates reaction exothermicity.

-

Temperature : Room temperature (20–25°C) suffices for complete conversion within 2–6 hours.

-

Workup : Neutralization with saturated NaHCO₃, followed by extraction with DCM and column chromatography (hexane:ethyl acetate = 4:1) yields the product in 75–90% purity.

Table 1: Comparative Yields Under Varied Acid Catalysts

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| p-TsOH | DCM | 4 | 88 | 95 |

| HCl (gas) | THF | 6 | 82 | 92 |

| BF₃·Et₂O | DCM | 3 | 78 | 90 |

Alternative Synthetic Routes and Functional Group Compatibility

While acid-catalyzed protection dominates industrial workflows, alternative methods address specific substrate sensitivities or scalability constraints.

Microwave-Assisted Protection

Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing reaction times to 10–30 minutes. A study using 4-hydroxyacetophenone (1.0 eq), DHP (1.2 eq), and p-TsOH (0.05 eq) in DCM under 100 W microwave power achieved 92% yield with >99% regioselectivity. This method minimizes thermal degradation, making it suitable for lab-scale syntheses.

Solid-Phase Synthesis

Immobilization of 4-hydroxyacetophenone on Wang resin via its ketone group enables repetitive protection-deprotection cycles. After THP ether formation, cleavage with trifluoroacetic acid (TFA) liberates the product in 85% yield. This approach is advantageous for parallel synthesis of analogs but requires specialized equipment.

Challenges in Byproduct Formation and Mitigation Strategies

The primary byproduct, 2,4-bis(tetrahydropyranyloxy)acetophenone, arises from overprotection if excess DHP or prolonged reaction times are employed. Strategies to suppress this include:

-

Stoichiometric Control : Limiting DHP to 1.1–1.3 eq relative to 4-hydroxyacetophenone.

-

Temperature Modulation : Maintaining temperatures below 30°C prevents kinetic overactivation.

-

Catalyst Screening : Mild acids like pyridinium p-toluenesulfonate (PPTS) reduce carbocation rearrangement risks.

Characterization and Analytical Data

Successful synthesis is confirmed via spectral analysis:

-

¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.98 (t, J = 3.2 Hz, 1H, THP-O), 3.85–3.75 (m, 2H, THP), 3.45–3.35 (m, 2H, THP), 2.55 (s, 3H, COCH₃), 1.75–1.50 (m, 6H, THP).

-

MS (ESI) : m/z 263.1 [M+H]⁺.

Applications in Chalcone and Natural Product Synthesis

This compound serves as a key intermediate in chalcone derivatives with bioactivity against inflammatory and neoplastic targets. For instance, aldol condensation with 4-hydroxybenzaldehyde under alkaline conditions yields isoliquiritigenin analogs, albeit in modest yields (20–35%) due to steric hindrance from the THP group. Recent advances employ organocatalysts like L-proline to enhance enantioselectivity in such condensations .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Tetrahydropyranyloxyacetophenone, and how are critical parameters like solvent choice and catalyst selection optimized?

- Methodological Answer : The synthesis typically involves acetylation of 4-hydroxyphenyl derivatives followed by tetrahydropyranyl (THP) protection. A general procedure includes reacting 4-hydroxyacetophenone with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in dichloromethane at 0–25°C. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7), and purification is achieved using silica gel chromatography. Yield optimization requires strict anhydrous conditions and catalyst loading adjustments (0.5–2 mol%) .

Q. Which spectroscopic techniques are mandatory for confirming the structure of this compound, and how are spectral assignments validated?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : Aromatic protons (δ 7.8–7.9 ppm), THP ring protons (δ 3.5–4.0 ppm), and acetyl group signals (δ 2.5–2.6 ppm) must align with literature data.

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]+ should match the molecular formula (C13H16O3). Cross-validation with published spectra is critical .

Advanced Research Questions

Q. How should researchers address inconsistencies in melting points or spectral data between synthesized batches and literature values?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Steps include:

- Repurification : Re-crystallize from ethanol/water or perform column chromatography.

- Advanced NMR Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Thermal Analysis : Compare DSC/TGA profiles to rule out polymorphic forms.

- Literature Cross-Check : Ensure cited data matches the exact substitution pattern (e.g., THP vs. other protecting groups) .

Q. What methodologies are effective in enhancing the regioselectivity of tetrahydropyranyl protection in acetophenone derivatives?

- Methodological Answer : To minimize diastereomer formation:

- Catalyst Screening : Use Lewis acids like BF3·Et2O to direct THP addition to the phenolic oxygen.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity by stabilizing transition states.

- Temperature Control : Lower temperatures (0–5°C) favor kinetic over thermodynamic products. Monitor via HPLC or chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.